2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide
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Overview
Description
2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide is an organic compound that features both nitro and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-nitrophenoxy)acetic acid. The final step involves the reaction of this intermediate with 3-aminobenzenesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used under appropriate conditions.
Major Products
Reduction: The major product would be 2-(4-aminophenoxy)-N-(3-sulfamoylphenyl)acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique functional groups make it suitable for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide would depend on its specific application. In medicinal chemistry, the sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenoxy)acetamide
- N-(3-sulfamoylphenyl)acetamide
- 4-nitrophenyl sulfonamide
Uniqueness
2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide is unique due to the presence of both nitro and sulfonamide groups in the same molecule
Properties
IUPAC Name |
2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S/c15-24(21,22)13-3-1-2-10(8-13)16-14(18)9-23-12-6-4-11(5-7-12)17(19)20/h1-8H,9H2,(H,16,18)(H2,15,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFLHOQVBKGZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387287 |
Source
|
Record name | 2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-77-0 |
Source
|
Record name | 2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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